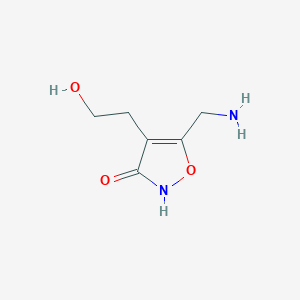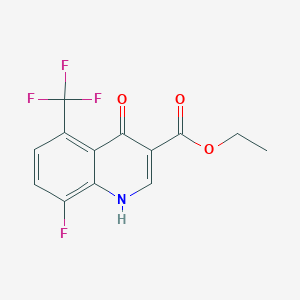![molecular formula C43H34NO2PS B12861463 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide is a complex organic compound that features a combination of phosphine, sulfinyl, and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide typically involves multiple steps, including the formation of the phosphine and sulfinyl groups, followed by their incorporation into the benzamide structure. Common reagents used in these reactions include diphenylphosphine, naphthalene derivatives, and benzoyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinyl group yields sulfides.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphine and sulfinyl groups may play a role in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies are required to elucidate the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-acetamide
- 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-propionamide
Uniqueness
The uniqueness of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.
Propiedades
Fórmula molecular |
C43H34NO2PS |
|---|---|
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N-[(1S,2R)-2-naphthalen-1-ylsulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C43H34NO2PS/c45-43(38-29-15-16-30-39(38)47(35-24-9-3-10-25-35)36-26-11-4-12-27-36)44-41(33-19-5-1-6-20-33)42(34-21-7-2-8-22-34)48(46)40-31-17-23-32-18-13-14-28-37(32)40/h1-31,41-42H,(H,44,45)/t41-,42+,48?/m0/s1 |
Clave InChI |
FMGULRPHZXDXSH-KZYZXMRESA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


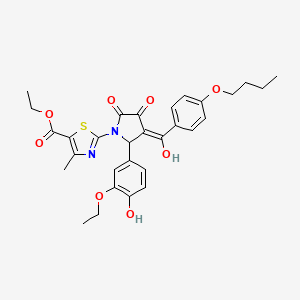
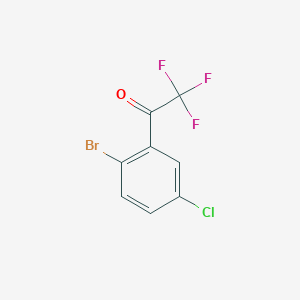
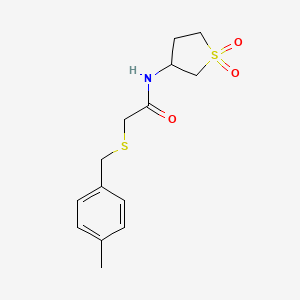
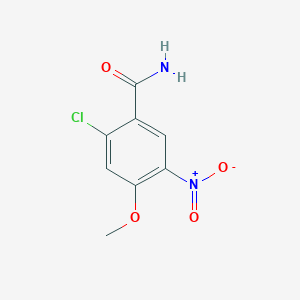

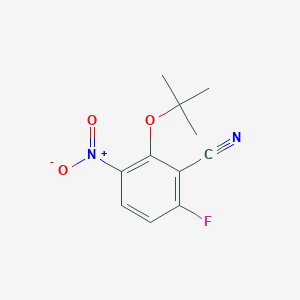

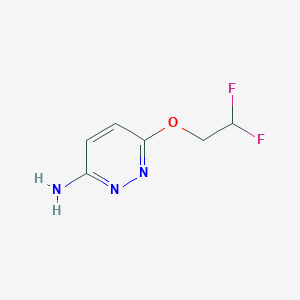

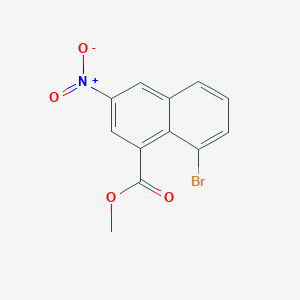
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
